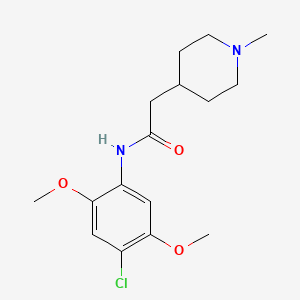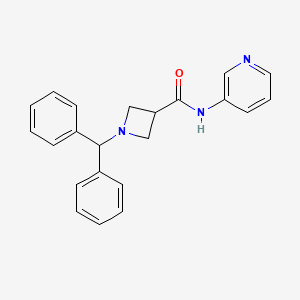![molecular formula C18H20ClN3O B4508109 N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea](/img/structure/B4508109.png)
N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea
Übersicht
Beschreibung
N-(3-chlorophenyl)-N'-[4-(1-pyrrolidinyl)benzyl]urea is a useful research compound. Its molecular formula is C18H20ClN3O and its molecular weight is 329.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 329.1294900 g/mol and the complexity rating of the compound is 379. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Environmental Impact and Ecological Risks
- Occurrences and Toxicities of Benzophenone-3 : This study focuses on Benzophenone-3, a common component in sunscreens, highlighting its widespread release into aquatic ecosystems. It delves into the physicochemical properties, toxicokinetics, and environmental occurrence of Benzophenone-3 and its metabolites, addressing the ecological risks posed to aquatic ecosystems due to its bioaccumulative and endocrine-disrupting capabilities. The research underscores the need for further studies on environmental monitoring and the consequences of long-term exposure in aquatic ecosystems (Kim & Choi, 2014).
Biochemical and Therapeutic Applications
Urease Inhibitors for Gastric and Urinary Tract Infections : This review examines urease inhibitors' potential as therapeutic agents against infections caused by urease-producing bacteria, such as Helicobacter pylori. It highlights various chemical classes of urease inhibitors and the sole clinical use of acetohydroxamic acid despite its severe side effects, suggesting that the potential of urease inhibition in medicine has not been fully explored (Kosikowska & Berlicki, 2011).
Applications of Ureas in Drug Design : This review discusses the significant role of urea derivatives in drug design, focusing on their unique hydrogen bonding capabilities. It outlines the application of various urea derivatives in modulating the selectivity, stability, toxicity, and pharmacokinetic profile of lead molecules, thereby highlighting the importance of the urea moiety in medicinal chemistry (Jagtap et al., 2017).
Urea Biosensors for Medical and Environmental Applications : This comprehensive review discusses the advancements in biosensor technology for detecting and quantifying urea concentration, emphasizing its critical role in diagnosing diseases like renal failure and in various fields such as agriculture. The review covers different materials used for enzyme immobilization and provides insights into the potential of urea biosensors in clinical and environmental monitoring (Botewad et al., 2021).
Eigenschaften
IUPAC Name |
1-(3-chlorophenyl)-3-[(4-pyrrolidin-1-ylphenyl)methyl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20ClN3O/c19-15-4-3-5-16(12-15)21-18(23)20-13-14-6-8-17(9-7-14)22-10-1-2-11-22/h3-9,12H,1-2,10-11,13H2,(H2,20,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUVDHBLBWWXQA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)CNC(=O)NC3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-(4-fluoro-2-methoxyphenyl)-2-{2-[4-(3-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-3(2H)-pyridazinone](/img/structure/B4508029.png)
![2-(6-fluoro-1H-indol-1-yl)-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]acetamide](/img/structure/B4508034.png)
![2-[3-(4-fluoro-2-methoxyphenyl)-6-oxo-1(6H)-pyridazinyl]-N-3-pyridinylacetamide](/img/structure/B4508039.png)
![3-{[4-(3-methoxyphenyl)-1-piperazinyl]carbonyl}-1-methyl-1H-indole](/img/structure/B4508047.png)
![N-(2,4-dimethoxyphenyl)-5-methyl-7-(3-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B4508057.png)
![2-{2-[(4-methyl-1-piperidinyl)carbonyl]phenyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B4508059.png)
![1-[(4-chlorobenzyl)sulfonyl]-3-(1-pyrrolidinylcarbonyl)piperidine](/img/structure/B4508066.png)
![N-(3,5-dimethylphenyl)-N'-(4-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}phenyl)urea](/img/structure/B4508072.png)
![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-cycloheptylacetamide](/img/structure/B4508073.png)



![5-[4-(5-fluoro-1,2-benzisoxazol-3-yl)-1-piperidinyl]-5-oxo-N-3-pyridinylpentanamide](/img/structure/B4508115.png)

